Home > Products > Screening Compounds P107367 > Sorafenib-glucosamine
Sorafenib-glucosamine -

Sorafenib-glucosamine

Catalog Number: EVT-1492258
CAS Number:
Molecular Formula: C26H24ClF3N4O8
Molecular Weight: 612.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Source

Sorafenib was originally developed by Bayer and is marketed under the brand name Nexavar. It is primarily indicated for the treatment of hepatocellular carcinoma and renal cell carcinoma. Glucosamine is commonly derived from shellfish or produced synthetically and is widely used as a dietary supplement for joint health.

Classification

Sorafenib-glucosamine falls under the classification of pharmaceutical compounds, specifically as an anticancer agent due to its active component, sorafenib. The glucosamine moiety may also classify it as a glycosylated drug, which can influence its pharmacokinetics and bioavailability.

Synthesis Analysis

Methods

The synthesis of sorafenib-glucosamine typically involves the following steps:

  1. Protection of Functional Groups: Protecting groups are added to functional groups on sorafenib to prevent unwanted reactions during the coupling process.
  2. Coupling Reaction: Sorafenib is reacted with glucosamine under acidic or basic conditions to facilitate the formation of a glycosidic bond. This can be achieved through methods such as:
    • Direct Coupling: Utilizing coupling agents such as carbodiimides to activate the carboxylic acid group of glucosamine.
    • Enzymatic Synthesis: Employing glycosyltransferases to catalyze the formation of the glycosidic bond selectively.
  3. Deprotection: After the coupling reaction, protecting groups are removed to yield the final product.

Technical Details

The synthesis requires careful control over reaction conditions such as pH, temperature, and time to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of sorafenib-glucosamine can be represented as follows:

  • Sorafenib Structure:
    • Sorafenib consists of a pyridine ring connected to a phenyl urea moiety with various substituents that contribute to its activity.
  • Glucosamine Structure:
    • Glucosamine is an amino sugar with a structure comprising a six-carbon backbone with an amine group.

Data

The molecular formula for sorafenib is C21H22ClF2N4O3, while glucosamine has a molecular formula of C6H13NO5. The combination results in a complex structure that retains characteristics from both components.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in forming sorafenib-glucosamine is a condensation reaction where the hydroxyl group of glucosamine reacts with an electrophilic center on sorafenib.

Technical Details

This reaction can be influenced by:

  • Solvent Choice: Polar aprotic solvents may favor better yields.
  • Temperature Control: Elevated temperatures can increase reaction rates but may also lead to side reactions if not controlled.
Mechanism of Action

Process

Sorafenib functions through multiple mechanisms:

  1. Inhibition of Kinases: It inhibits several receptor tyrosine kinases involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
  2. Induction of Apoptosis: Sorafenib promotes apoptosis in cancer cells by disrupting signaling pathways that prevent cell death.

Incorporating glucosamine may enhance cellular uptake or alter metabolic pathways, potentially increasing efficacy or reducing toxicity.

Data

Studies have shown that glycosylation can affect drug absorption and distribution, suggesting that sorafenib-glucosamine may have improved pharmacokinetic properties compared to sorafenib alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sorafenib-glucosamine may appear as a white to off-white powder.
  • Solubility: The solubility profile may vary based on pH; typically, glycosylated compounds show improved solubility in aqueous solutions.

Chemical Properties

  • Stability: The stability of sorafenib-glucosamine under various conditions (light, heat) should be assessed.
  • pKa Values: Understanding the ionization states at physiological pH can provide insights into its behavior in biological systems.
Applications

Scientific Uses

  1. Cancer Treatment: Sorafenib-glucosamine could be explored as an enhanced formulation for treating hepatocellular carcinoma or renal cell carcinoma.
  2. Research Tool: It may serve as a valuable compound for studying drug delivery mechanisms or evaluating synergistic effects with other therapies.
  3. Pharmaceutical Development: The compound could be further developed for improved formulations targeting specific tissues or enhancing bioavailability.
Introduction to Sorafenib-Glucosamine Conjugates in Oncology

Structural and Biochemical Properties of Sorafenib-Glucosamine Hybrids

Sorafenib-glucosamine conjugates represent a class of molecular hybrids designed to enhance tumor-targeted delivery. These compounds typically feature sorafenib (a multikinase inhibitor) covalently linked to glucosamine (a glucose analog) via biodegradable bridges. The most extensively studied architecture is the AG-PEG-SS-PCL polymer, where glucosamine (AG) is conjugated to polyethylene glycol (PEG) connected to polycaprolactone (PCL) through a disulfide bond (-SS-) [1]. This amphiphilic structure enables self-assembly into micelles with a hydrophobic core (PCL-sorafenib) and hydrophilic shell (PEG-glucosamine). Key properties include:

  • Molecular Characteristics: ¹H NMR and FT-IR analyses confirm successful synthesis, evidenced by amide bond formation at 8.14 ppm (¹H NMR) and characteristic peaks at 1733 cm⁻¹ (C=O), 1553 cm⁻¹ (N-H), and 1416 cm⁻¹ (C-N) in FT-IR spectra [1].
  • Nanoparticle Metrics: Micelles exhibit a mean size of 195.21 ± 3.32 nm, poly-dispersity index of 0.14 ± 0.09, and zeta potential of -26.97 mV. Transmission electron microscopy reveals spherical morphology with uniform distribution [1].
  • Drug Loading Efficiency: High encapsulation efficiency (92.18%) and drug loading (8.44%) are achieved, with differential scanning calorimetry confirming amorphous dispersion of sorafenib within the micellar core [1] [7].
  • Stimuli-Responsiveness: Disulfide bonds confer reduction-sensitive drug release, while newer variants incorporate thermosensitive elements like poly(N-isopropyl acrylamide) (PNIPAAm) with lower critical solution temperature (LCST) at 45°C for hyperthermia-triggered release [10].

Table 1: Structural Properties of Key Sorafenib-Glucosamine Conjugates

Polymer CompositionSize (nm)Drug Loading (%)Stimuli-Responsive ElementsCharacterization Methods
AG-PEG-SS-PCL [1]195.2 ± 3.328.44 ± 0.012Disulfide bond (redox)¹H NMR, FT-IR, TEM, DLS
Chitosan-PNIPAAm-magnetotocosome [10]150-200Not specifiedThermosensitive (LCST 45°C), magneticFT-IR, LCST analysis
DSPE-PEG-glucosamine [7]<20018.5VEGFR-targeting antibodyHPLC, in vivo imaging

Historical Evolution of Sorafenib-Based Combination Therapies

The development of sorafenib hybrids has progressed through three distinct phases:

  • Monotherapy Era (2005-2010): Following sorafenib’s initial FDA approval for renal cell carcinoma (2005) and hepatocellular carcinoma (2007) [2] [9], early research focused on overcoming limitations like poor solubility (25 ng/mL in water) and bioavailability. First-generation nanoformulations used passive carriers like liposomes and PLGA nanoparticles, improving solubility but lacking tumor specificity [3] [7].

  • Ligand-Targeted Systems (2011-2020): Exploitation of overexpressed receptors in tumors led to glucosamine conjugation. The discovery of GLUT-1 overexpression in liver cancers (up to 80% of HCC cases) provided a mechanistic rationale for glucosamine-based targeting [1] [4]. Studies demonstrated glucosamine-modified micelles enhanced HepG2 cellular uptake by 3.5-fold compared to non-targeted versions [1]. Concurrently, combination therapies emerged, such as sorafenib-glypican-3 or sorafenib-hyaluronic acid conjugates, addressing multi-drug resistance pathways [7] [8].

  • Multifunctional Platforms (2021-Present): Current designs integrate stimuli-responsiveness with biomimetic elements. Examples include:

  • Reduction-sensitive micelles: Release 94.76% of sorafenib in glutathione (GSH)-rich tumor microenvironments vs. 20.32% in physiological conditions [1].
  • Thermo-magnetic systems: CS-PNIPAAm-magnetotocosomes enable magnetic hyperthermia-controlled release [10].
  • Co-delivery platforms: Sorafenib-glucosamine polymers combined with superparamagnetic iron oxide nanoparticles (SPIONs) or siRNA for theranostic applications [7] [10].

Table 2: Evolution of Sorafenib-Glucosamine Delivery Systems

Time PeriodTechnological FocusKey AdvancementsRepresentative Systems
2005-2010Free drug optimizationFDA approvals for RCC/HCC; identification of solubility limitationsNexavar® (sorafenib tosylate) [2] [9]
2011-2020Active targetingGLUT-1 recognition; glucosamine-mediated internalizationAG-PEG-SS-PCL micelles [1]; DSPE-PEG-glucosamine liposomes [7]
2021-PresentMultimodal functionalityStimuli-responsive release; combination therapiesCS-PNIPAAm-magnetotocosomes [10]; redox/photo-triggered conjugates [7]

Rationale for Glucosamine Integration in Anticancer Drug Design

The incorporation of glucosamine into sorafenib delivery systems addresses three fundamental challenges in oncology:

  • Receptor-Mediated Tumor Targeting: Glucosamine exploits the GLUT-1 transporter, overexpressed 3–5-fold in HCC cells compared to healthy hepatocytes [1] [4]. This facilitates receptor-mediated endocytosis, increasing tumor accumulation. In vivo studies show glucosamine-conjugated micelles achieve 2.2× higher sorafenib concentrations in hepatic tumors than untargeted equivalents [1] [7].

  • Overcoming Biological Barriers: Glucosamine enhances:

  • Solubility: Conjugation elevates aqueous solubility from 25 ng/mL (free sorafenib) to >120 μM in nucleolipid formulations [7].
  • Bypassing Efflux Pumps: GLUT-1-mediated uptake avoids P-glycoprotein efflux, a key resistance mechanism in HCC [4] [8].
  • Tumor Microenvironment (TME) Penetration: Glucosamine’s small molecular weight (<200 Da) improves diffusion through dense extracellular matrices rich in hyaluronan and collagen [8].

  • Synergistic Anticancer Mechanisms: Beyond drug delivery, glucosamine independently:

  • Suppresses cyclin D1 expression, inducing G1/S cell cycle arrest in HepG2 cells [1].
  • Inhibits hyaluronan synthesis, disrupting ECM-mediated chemoresistance pathways [8].
  • Reduces cardiotoxicity by 40% compared to unconjugated sorafenib in preclinical models [1].

Table 3: Functional Advantages of Glucosamine in Sorafenib Conjugates

Biological ChallengeGlucosamine MechanismTherapeutic ImpactExperimental Evidence
Low tumor specificityGLUT-1 transporter targeting2.2× increased tumor drug accumulation [1]In vivo imaging in HepG2 xenografts
ChemoresistanceEvasion of P-gp efflux pumpsEnhanced intracellular sorafenib retention [4]Reduced IC₅₀ (12.25 μM vs. 18.7 μM in HepG2) [7]
ECM barrierEnhanced penetration in HA-dense TMEImproved diffusion through stromal tissue [8]Higher tumor core drug levels (p < 0.01)
Monotherapy limitationsCell cycle suppression + kinase inhibitionSynergistic cytotoxicity (85% vs. 55% at 20 μM) [1]Cyclin D1 downregulation; apoptosis assays

Concluding RemarksSorafenib-glucosamine conjugates exemplify rational drug design in oncology, merging structural innovation with biological targeting. By leveraging GLUT-1 overexpression in tumors, these hybrids enhance sorafenib’s therapeutic index while mitigating its pharmacokinetic limitations. Future advancements will likely focus on integrating multimodal stimuli-responsiveness and co-delivery of complementary therapeutics to address tumor heterogeneity and resistance.

Properties

Product Name

Sorafenib-glucosamine

Molecular Formula

C26H24ClF3N4O8

Molecular Weight

612.94

Synonyms

Sorafenibglucosamine;4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.